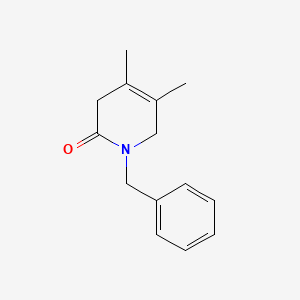
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of analgesic agents. It is structurally related to other well-known compounds such as fentanyl, which is a potent synthetic opioid analgesic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the reaction of 1-phenethyl-4-piperidone with p-aminobenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:
Formation of Imine: The reaction of 1-phenethyl-4-piperidone with p-aminobenzoic acid forms an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various piperidine derivatives.
Biology: Studied for its potential effects on biological systems, particularly in the context of pain management and analgesia.
Medicine: Investigated for its potential as an analgesic agent, similar to fentanyl.
Industry: Utilized in the development of new pharmaceutical compounds and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at the μ-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The molecular pathways involved include the activation of G-protein coupled receptors and the subsequent modulation of intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride is structurally similar to other piperidine derivatives such as fentanyl, sufentanil, and alfentanil. it has unique properties that distinguish it from these compounds:
Fentanyl: Known for its high potency and rapid onset of action.
Sufentanil: More potent than fentanyl with a longer duration of action.
Alfentanil: Shorter duration of action compared to fentanyl, used for short surgical procedures.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
78219-62-2 |
|---|---|
Molekularformel |
C20H25ClN2O2 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
[1-(2-phenylethyl)piperidin-4-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c21-18-8-6-17(7-9-18)20(23)24-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16;/h1-9,19H,10-15,21H2;1H |
InChI-Schlüssel |
NNXHWLPEOGNRCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)CCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)




![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)


![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
